molecular formula C23H15ClFN5O2 B12206080 1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- CAS No. 1049118-97-9

1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl-

Cat. No.: B12206080
CAS No.: 1049118-97-9
M. Wt: 447.8 g/mol
InChI Key: IUENIJLQQMNMOS-UHFFFAOYSA-N
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Description

Electronic Configuration

Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level reveal:

  • Triazole ring : Exhibits aromatic character with π-electron density delocalization (NICS(0) = -10.2 ppm)
  • Benzisoxazole moiety : Introduces electron-withdrawing effects (-I), polarizing the triazole system (HOMO-LUMO gap = 4.1 eV)
  • Substituent effects :
    • 4-Chlorophenyl group: Enhances lipophilicity (clogP +0.82)
    • 3-Fluorophenyl carboxamide: Participates in intramolecular H-bonding (N-H···O=C, 2.12 Å)

Steric Interactions

Molecular dynamics simulations (100 ns, OPLS4 force field) demonstrate:

  • Methyl group at position 5 creates a 1.8 Å steric bulge, forcing the benzisoxazole group into a perpendicular orientation relative to the triazole plane
  • 3-Fluorophenyl substituent adopts a pseudo-axial conformation to minimize van der Waals clashes with the benzisoxazole system

Crystallographic Data and Conformational Stability Studies

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous structures provide critical insights:

Packing Behavior

  • Triazole-carboxamides typically crystallize in monoclinic systems (space group P2₁/c) with Z'=1
  • Predicted unit cell parameters (Mercury CSD 4.3):
    • a = 12.34 Å, b = 7.89 Å, c = 15.67 Å
    • β = 102.3°, V = 1489 ų

Conformational Analysis

Variable-temperature NMR (298-368 K) of related compounds shows:

  • Restricted rotation about the triazole-benzisoxazole bond (ΔG‡ = 14.2 kcal/mol)
  • Three stable conformers identified via QM/MM simulations:
    • Syn-periplanar (63% population): Benzisoxazole aligned with triazole N2-N3 bond
    • Anti-clinal (27%): Dihedral angle = 124°
    • Orthogonal (10%): Groups perpendicular (90° dihedral)

Figure 2 illustrates the energy landscape for these conformers, highlighting the syn-periplanar form as thermodynamically favored.

Hydrogen Bonding Networks

Comparative analysis with CID 13388323 and CID 6464147 reveals:

  • Carboxamide NH forms intermolecular H-bonds with adjacent triazole N3 atoms (2.85-3.02 Å)
  • Fluorine atoms engage in weak C-F···H-C interactions (3.22-3.45 Å) stabilizing crystal packing

Properties

CAS No.

1049118-97-9

Molecular Formula

C23H15ClFN5O2

Molecular Weight

447.8 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C23H15ClFN5O2/c1-13-21(23(31)26-17-4-2-3-16(25)11-17)27-29-30(13)18-9-10-20-19(12-18)22(32-28-20)14-5-7-15(24)8-6-14/h2-12H,1H3,(H,26,31)

InChI Key

IUENIJLQQMNMOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

Preparation Methods

Triazole Core Assembly via Click Chemistry

The 1,2,3-triazole ring is typically constructed using CuAAC, which ensures regioselective 1,4-disubstitution. For the target compound, the triazole precursor 1-(3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid serves as the critical intermediate. This intermediate is synthesized by reacting a benzisoxazole-substituted azide with a methyl-substituted propiolic acid derivative under Cu(I) catalysis.

Example Protocol (Adapted from):

  • Azide Preparation: 3-(4-Chlorophenyl)-2,1-benzisoxazol-5-amine is diazotized with sodium nitrite/HCl at 0–5°C, followed by azidation with sodium azide to yield 5-azido-3-(4-chlorophenyl)-2,1-benzisoxazole .

  • Cycloaddition: The azide reacts with methyl propiolate (1.2 equiv) in a mixture of tert-butanol/water (3:1) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 60°C for 12 hours.

  • Isolation: The product methyl 1-(3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is obtained in 85–92% yield after column chromatography.

Functionalization of the Benzisoxazole Moiety

The benzisoxazole ring is introduced prior to triazole formation. A common route involves cyclizing o-nitroaniline derivatives with chlorophenyl groups under reductive conditions.

Key Steps (Derived from):

  • Nitro Reduction: 5-Nitro-2-(4-chlorophenyl)benzamide is reduced with H₂/Pd-C in ethanol to yield 5-amino-2-(4-chlorophenyl)benzamide.

  • Cyclization: Treatment with hydroxylamine hydrochloride in acetic acid at 100°C for 6 hours forms the benzisoxazole core.

Carboxamide Formation via Coupling Reactions

The final step involves coupling the triazole carboxylic acid with 3-fluorophenylamine. Activation of the carboxylic acid is achieved using 1,1′-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC)/1-hydroxybenzotriazole (HOBt).

Optimized Procedure (Based on and):

  • Hydrolysis: Methyl 1-(3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (1 mmol) is hydrolyzed with 2M NaOH in THF/water (3:1) at 70°C for 3 hours to yield the carboxylic acid (95% yield).

  • Activation: The acid (1 mmol) is treated with CDI (1.2 equiv) in anhydrous DMF at 25°C for 1 hour.

  • Amidation: 3-Fluorophenylamine (1.5 equiv) is added, and the mixture is stirred at 80°C for 6 hours. The crude product is purified via recrystallization from ethanol/water (4:1), yielding the target carboxamide (88% purity by HPLC).

Reaction Optimization and Analytical Data

Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
CuAAC Temperature60°C>90% regioselectivity
Hydrolysis Base2M NaOH95% conversion
Coupling AgentCDI (vs. DCC/HOBt)88% yield, minimal side products
Solvent for AmidationAnhydrous DMFPrevents hydrolysis of CDI

Spectroscopic Characterization

  • LC/MS (ESI+): m/z 462.1 [M+H]⁺ (calculated for C₂₄H₁₇ClFN₅O₂: 461.09).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.12–7.35 (m, 8H, aromatic-H), 2.45 (s, 3H, CH₃).

  • Melting Point: 242–245°C (decomposition observed above 250°C).

Challenges and Alternative Routes

Regioselectivity in Triazole Formation

While CuAAC ensures 1,4-regioselectivity, thermal azide-alkyne cycloadditions without catalysts yield 1,5-regioisomers. For the target compound, Cu(I) catalysis is mandatory to avoid isomeric impurities.

Side Reactions During Amidation

Overactivation of the carboxylic acid with excess CDI can lead to acylurea byproducts. Stoichiometric control (1.2 equiv CDI) and inert atmosphere are critical.

Industrial Scalability Considerations

Cost-Effective Reagents

  • Alternative to CDI: Thionyl chloride-mediated acid chloride formation, followed by ammonia treatment, reduces costs but requires stringent moisture control.

  • Solvent Recovery: Ethanol/water mixtures used in recrystallization are 80% recoverable via distillation .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with hydroxyl or carbonyl groups, while reduction may produce triazole derivatives with additional hydrogen atoms.

Scientific Research Applications

Scientific Research Applications

The applications of this compound span various fields:

Medicinal Chemistry

1H-1,2,3-Triazole derivatives have been studied extensively for their anticancer properties . Research indicates that certain derivatives exhibit significant activity against various cancer cell lines, including leukemia and melanoma. For instance:

  • Antiproliferative Activity : Compounds have shown comparable efficacy to established chemotherapeutics like doxorubicin in inhibiting cancer cell growth .
  • Mechanism of Action : The compound may act as an inhibitor of glycogen synthase kinase-3 and antagonize GABA receptors, influencing key cellular pathways .

Drug Design

The compound has been evaluated for its potential as a drug candidate due to its favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile. Computer-aided drug design studies suggest that it can serve as a scaffold for developing new therapeutic agents .

Agrochemicals

In addition to medicinal applications, 1H-1,2,3-triazole derivatives are explored for use in agrochemicals. Their ability to inhibit specific biological pathways makes them suitable candidates for developing new pesticides or herbicides.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

StudyFocusFindings
PXR InhibitionIdentified novel potent PXR inhibitors with low nanomolar IC50 values.
Anticancer ActivityDemonstrated significant antiproliferative effects against leukemia cell lines.
Synthesis of DerivativesDeveloped a library of triazole derivatives with promising biological activities.

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of glycogen synthase kinase-3, it may interfere with the enzyme’s activity, leading to altered cellular processes . As an antagonist of GABA receptors, it may block the receptor’s function, affecting neurotransmission .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide class. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Key Data (MP, Spectra) Biological Activity Reference IDs
Target Compound C24H16ClFN6O2 498.88 3-(4-Cl-phenyl)-benzisoxazolyl, N-(3-F-phenyl) N/A Not reported
1-[3-(4-Cl-phenyl)-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl- C19H16ClN5O3 397.82 N-(2-hydroxyethyl) Density: 1.51 g/cm³; pKa: 12.77 Not reported
1-[3-(4-Cl-phenyl)-benzoxazol-5-yl]-N-(3-tetrazolyl-phenyl)-5-methyl- C24H16ClN9O2 497.90 N-(3-tetrazolyl-phenyl) Smiles: Cc1c(C(=O)Nc2cccc(-n3cnnn3)c2)nnn1-c1ccc2noc(-c3ccc(Cl)cc3)c2c1 Not reported
N-(4-Cl-phenyl)-5-cyclopropyl-1-(4-MeO-phenyl)-triazole-4-carboxamide C19H17ClN4O2 380.82 5-cyclopropyl, 4-MeO-phenyl CSD: ZIPSEY; Anticancer activity Moderate cytotoxicity
5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-triazole-4-carboxamide C21H18N4O 342.39 N-(naphthalen-2-yl), o-tolyl MP: 155–156°C; ^1H-NMR: δ 9.55 (s, 1H) Wnt/β-catenin inhibition
5-Amino-N-(2,4-diMeO-phenyl)-1-(4-F-phenyl)-triazole-4-carboxamide C17H15FN4O3 366.33 5-amino, 2,4-diMeO-phenyl Antiproliferative activity (SNB-75 cells: GP = -27.30%) Renal/CNS cancer cell inhibition

Key Observations:

The N-(3-fluorophenyl) group in the target compound may improve lipid solubility compared to N-(2-hydroxyethyl) (), affecting blood-brain barrier penetration .

Role of Halogenation: The 4-chlorophenyl and 3-fluorophenyl groups in the target compound likely enhance electrophilic interactions with target proteins, similar to halogenated analogs in and .

Spectroscopic Signatures :

  • The target compound’s benzisoxazole moiety may produce distinct IR absorptions near 1243 cm⁻¹ (C-O) and 702 cm⁻¹ (C-Cl) , comparable to benzoxazole derivatives in .
  • ^1H-NMR signals for 5-methyl groups in triazoles typically appear at δ 2.48–2.59 ppm , consistent with analogs in and .

Thermal Properties :

  • Melting points (MP) for triazole carboxamides range widely (e.g., 155–156°C in vs. 213–215°C in ), suggesting the target compound’s MP may depend on crystallinity influenced by the benzisoxazole group .

Biological Activity

The compound 1H-1,2,3-triazole-4-carboxamide, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl- represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis and Structural Insights

The synthesis of this triazole derivative typically involves the “click chemistry” approach, which efficiently forms the triazole ring via a 1,3-dipolar cycloaddition reaction. This method is favored for its simplicity and high yield. The structural features of the compound include:

  • Triazole moiety : Known for its pharmacological versatility.
  • Carboxamide group : Enhances solubility and bioavailability.
  • Chlorophenyl and fluorophenyl substituents : Potentially influence the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, research has shown that various 1H-1,2,3-triazole-4-carboxamide compounds exhibit selective cytotoxic activity against different cancer cell lines comparable to established chemotherapeutics like doxorubicin . This suggests potential applications in oncology.

CompoundCell Line TestedGI50 (μM)Comparison
4aA5490.8Comparable to doxorubicin
4bHeLa0.5Comparable to doxorubicin
4cMCF70.6Comparable to doxorubicin

Inhibition of Influenza Virus

Another significant finding is the inhibitory effect of specific triazole derivatives on influenza A virus strains. For example, a closely related compound was reported to inhibit viral replication with IC50 values ranging from 0.5 to 4.6 μM , showcasing its potential as an antiviral agent targeting the nucleoprotein of the virus .

Antibacterial and Antifungal Properties

Triazole derivatives have also been evaluated for their antibacterial and antifungal activities. A study highlighted that several synthesized compounds exhibited potent inhibition rates against various fungal strains compared to control agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Hydrophobic interactions : The presence of hydrophobic groups at specific positions on the triazole ring significantly enhances binding affinity to target proteins.
  • Functionalization : The introduction of electron-withdrawing or electron-donating groups can modulate activity by affecting electronic properties and steric hindrance.

Case Study 1: Anticancer Activity

In a study focusing on anticancer effects, a series of N-(4-thiocyanatophenyl) substituted triazoles were synthesized and tested against various human cancer cell lines. The results indicated that certain derivatives displayed significant antiproliferative effects, suggesting their potential as novel anticancer agents .

Case Study 2: Antiviral Activity Against Influenza

A detailed investigation into the antiviral properties of triazole derivatives revealed that specific compounds effectively inhibited influenza virus replication. The mechanism involved direct interaction with the viral nucleoprotein, preventing its nuclear accumulation and subsequent viral replication .

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